molecular formula C14H11FN2O6 B8463604 4-Fluoro-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene

4-Fluoro-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene

Cat. No.: B8463604
M. Wt: 322.24 g/mol
InChI Key: HOAIUVCBFBUQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene is a useful research compound. Its molecular formula is C14H11FN2O6 and its molecular weight is 322.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11FN2O6

Molecular Weight

322.24 g/mol

IUPAC Name

4-fluoro-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene

InChI

InChI=1S/C14H11FN2O6/c15-10-5-6-12(17(20)21)14(9-10)23-8-7-22-13-4-2-1-3-11(13)16(18)19/h1-6,9H,7-8H2

InChI Key

HOAIUVCBFBUQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chloro-ethoxy)-2-nitro-benzene (10 g) and 5-fluoro-2-nitro-phenol (7.86 g) were dissolved in 50 ml DMF and was stirred for 19 h at 90-110° C. after careful addition of 13.82 g potassium carbonate. The reaction mixture was poured in a mixture of crushed ice and water (500 ml) which was vigorously stirred. The residue was filtered off, washed several times with water and dried. The crude product was suspended in methanol and the pale yellow residue was again filtered off, washed with methanol and dried. Yield: 9.5 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.82 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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